
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide, also known as DPI, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that is responsible for the production of reactive oxygen species (ROS) in various cell types. DPI has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and cardiovascular diseases.
作用機序
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide inhibits NADPH oxidase, an enzyme that is responsible for the production of ROS in various cell types. NADPH oxidase is a multi-subunit enzyme complex that generates ROS in response to various stimuli. This compound inhibits the activity of this enzyme complex by binding to the flavin adenine dinucleotide (FAD) site of the enzyme. This blocks the transfer of electrons from NADPH to oxygen, which is required for the production of ROS.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It inhibits the production of ROS in various cell types, which can have downstream effects on cellular signaling pathways. This compound has been shown to inhibit cancer cell proliferation, angiogenesis, and metastasis. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cardiovascular diseases.
実験室実験の利点と制限
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide has several advantages for lab experiments. It is a well-established tool for studying the role of ROS in various diseases. It is also a potent inhibitor of NADPH oxidase, which makes it a useful tool for studying the role of this enzyme complex in disease. However, this compound also has limitations. It is a small molecule inhibitor and may have off-target effects. It is also not specific to a particular subunit of NADPH oxidase, which may limit its use in studying the specific role of individual subunits.
将来の方向性
There are several future directions for research on 3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide. One direction is to develop more specific inhibitors of NADPH oxidase that target individual subunits of the enzyme complex. This would allow for a more precise understanding of the role of NADPH oxidase in disease. Another direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of potential therapeutic applications.
合成法
The synthesis of 3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide involves the reaction of 2,6-dimethylindan-1-one with hydrazine hydrate to form 2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)hydrazine. This intermediate is then reacted with 2,3-dicarboxylic anhydride to form this compound. The synthesis of this compound has been reported in several studies and is a well-established method.
科学的研究の応用
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide has been widely used in scientific research as a tool to study the role of ROS in various diseases. It has been shown to inhibit the production of ROS in a range of cell types, including neutrophils, macrophages, and endothelial cells. This compound has been used to study the role of ROS in cancer cell proliferation, angiogenesis, and metastasis. It has also been used to study the role of ROS in inflammation and cardiovascular diseases.
特性
IUPAC Name |
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-9-3-4-11-8-10(2)13(12(11)7-9)21-17(23)15-14(16(18)22)19-5-6-20-15/h3-7,10,13H,8H2,1-2H3,(H2,18,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYSBMWYZJXHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)C3=NC=CN=C3C(=O)N)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)
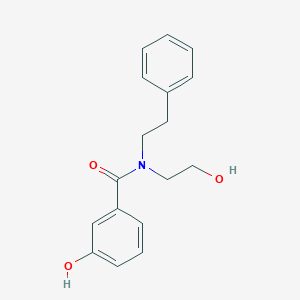
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
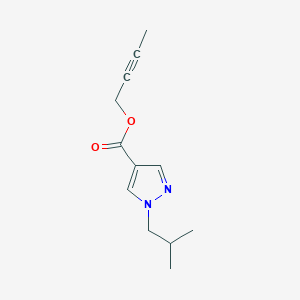
![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)
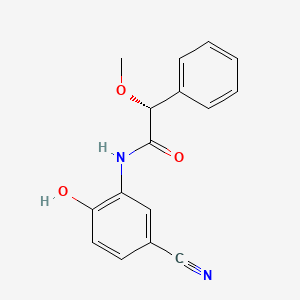
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)
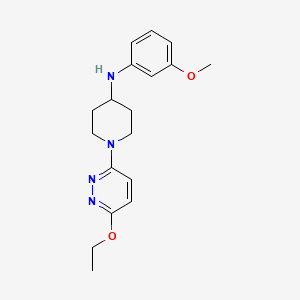
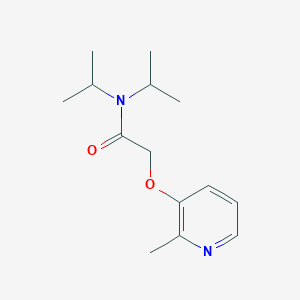
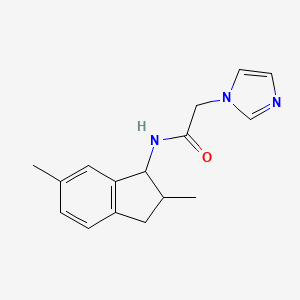
![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)
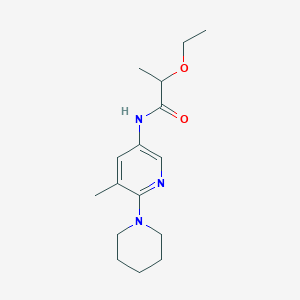
![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)